N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGFCBUKVVCQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthetic route, and detailed analytical characterization methodologies for N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It aims to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols.
A Note on the Target Compound:
Initial searches across major chemical databases, including PubChem and commercial supplier catalogs, did not yield specific experimental data for the requested compound, N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. However, substantial information is available for its structural isomer, N-(4-Amino-2-chlorophenyl)-3-methylbutanamide (CAS No. 681007-52-3) . This guide will, therefore, focus on this well-documented isomer as a representative model. The methodologies and principles discussed herein are directly applicable to the synthesis and analysis of the target 5-amino isomer, with the understanding that minor variations in reactivity and spectral data are to be expected due to the different substitution pattern on the aromatic ring.
Physicochemical and Structural Characteristics
N-(4-Amino-2-chlorophenyl)-3-methylbutanamide is a substituted aromatic amide. The core structure consists of a 2-chloroaniline moiety where the amino group is acylated with 3-methylbutanoic acid (also known as isovaleric acid). The presence of a chloro-substituted phenyl ring, an amino group, and an amide linkage imparts specific chemical properties that are of interest in medicinal chemistry and materials science.
Summary of Properties
The key quantitative data for the reference compound, N-(4-Amino-2-chlorophenyl)-3-methylbutanamide, are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅ClN₂O | [1] |
| Molecular Weight | 226.70 g/mol | [1] |
| CAS Number | 681007-52-3 | [1] |
| Canonical SMILES | CC(C)CC(=O)NC1=C(C=C(C=C1)N)Cl | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of N-acyl-phenylenediamines is a well-established process in organic chemistry, typically involving the formation of an amide bond between a carboxylic acid derivative and an amine.[2][3] The most common and efficient method involves the acylation of the diamine with an acyl chloride.
Retrosynthetic Analysis and Proposed Synthesis Workflow
The logical disconnection for the synthesis of the target amide involves breaking the amide bond, leading to two commercially available or readily synthesizable precursors: 5-amino-2-chloroaniline (or its 4-amino isomer) and 3-methylbutanoyl chloride.
Caption: Retrosynthetic analysis of the target amide.
Detailed Experimental Protocol: Synthesis of N-(4-Amino-2-chlorophenyl)-3-methylbutanamide
This protocol describes a standard procedure for amide synthesis via acylation with an acid chloride.[][5]
Materials:
-
4-Amino-2-chloroaniline
-
3-Methylbutanoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Dissolve 3-methylbutanoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes with vigorous stirring. A precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and neutralize excess acid) and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization Workflow
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound.[6][7][8]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Expected Result: A single major peak indicates a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.[9][10][11]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the -NH protons (which may be broad), and the aliphatic protons of the 3-methylbutyl group (a doublet for the two methyl groups, a multiplet for the CH, and a doublet for the CH₂ adjacent to the carbonyl).
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon (around 170 ppm), the aromatic carbons (110-150 ppm), and the aliphatic carbons.[12] The number of distinct aromatic signals will confirm the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[13][14][15]
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used.
-
Expected Molecular Ion: A key feature for a compound containing one chlorine atom is the presence of two molecular ion peaks (M⁺ and M+2) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13][14] For C₁₁H₁₅ClN₂O, these would appear at m/z 226 and 228.
-
Fragmentation: Common fragmentation patterns for aromatic amides include cleavage of the amide bond to form a resonance-stabilized benzoyl-type cation.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.[17][18]
-
N-H Stretch: For a secondary amide and a primary amine, N-H stretching vibrations are expected in the region of 3200-3500 cm⁻¹. A primary amine (NH₂) will typically show two bands, while the secondary amide (N-H) will show one.[17]
-
C=O Stretch (Amide I band): A strong absorption band is expected between 1630-1680 cm⁻¹ for the amide carbonyl group.[17]
-
N-H Bend (Amide II band): An intense peak next to the C=O stretch, typically around 1515-1570 cm⁻¹, is characteristic of secondary amides.[17]
Safety and Handling
While a specific safety data sheet for N-(5-Amino-2-chlorophenyl)-3-methylbutanamide is not available, precautions should be based on the known hazards of its structural components, particularly chlorinated anilines.[19][20][21][22][23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Chlorinated anilines are known to be toxic and can be absorbed through the skin. They are suspected carcinogens and are toxic to aquatic life.[22][23] All waste should be disposed of as hazardous chemical waste according to institutional guidelines.
References
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. [Link]
-
Royal Society of Chemistry. CHAPTER 4: Amide Bond Formation. [Link]
-
Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]
-
JoVE. Video: Preparation of Amides. [Link]
-
Wikipedia. Amide. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis : Amides. [Link]
-
International Journal of Molecular Sciences. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Oxford Lab Fine Chem. material safety data sheet - 2-chloroaniline 98%. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Chloroaniline. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Loba Chemie. 3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS. [Link]
-
ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
ResearchGate. NMR Spectra of Anilines | Request PDF. [Link]
-
YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]
-
YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
MDPI. Combined Approach of Chromatographic Fractionation and Raman Spectroscopy for Metabolite Profiling of Enterobacter spp. Supernatant. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
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- 9. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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Methodological & Application
Optimal reaction conditions for N-(5-Amino-2-chlorophenyl)-3-methylbutanamide preparation
This is a comprehensive Technical Application Note and Protocol for the preparation of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide . This guide is designed for medicinal chemists and process development scientists, focusing on high-fidelity synthesis, impurity control, and scalability.[1]
Abstract & Scope
The target molecule, N-(5-Amino-2-chlorophenyl)-3-methylbutanamide , is a critical pharmacophore often utilized in the development of kinase inhibitors and immunomodulatory drugs.[1] Its structural core—a 1,3,4-trisubstituted benzene ring—presents a specific regiochemical challenge: differentiating the two amino functionalities relative to the chlorine atom.[1]
This protocol details a chemoselective two-step synthesis designed to maximize yield and purity.[1] Unlike direct acylation of 4-chloro-1,3-diaminobenzene (which suffers from poor regioselectivity and bis-acylation), this route utilizes 2-chloro-5-nitroaniline as the starting material.[1] This ensures exclusive acylation at the N1 position, followed by a reductive transformation that preserves the aryl chloride.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid two common pitfalls:
-
Regio-scrambling: Direct acylation of the diamine precursor often yields a mixture of N1 and N3 isomers.[1]
-
Hydrodehalogenation: Standard catalytic hydrogenation (Pd/C, H2) of the nitro intermediate frequently results in the loss of the chlorine atom (dechlorination).[1]
Strategic Pathway (Graphviz Visualization)
Figure 1: Retrosynthetic logic prioritizing regiocontrol and functional group tolerance.
Experimental Protocols
Step 1: Regioselective Acylation
Objective: Synthesis of N-(2-chloro-5-nitrophenyl)-3-methylbutanamide. Rationale: The electron-withdrawing nitro group at C5 deactivates the ring, but the amine at C1 remains sufficiently nucleophilic for acylation.[1] Using a weak organic base (Pyridine or TEA) scavenges the HCl byproduct without promoting side reactions.
Materials:
-
Substrate: 2-Chloro-5-nitroaniline (1.0 eq)
-
Reagent: Isovaleryl chloride (1.1 eq)
-
Base: Pyridine (1.2 eq) or Triethylamine (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask (RBF) with 2-Chloro-5-nitroaniline (10.0 g, 58 mmol) and anhydrous DCM (100 mL).
-
Base Addition: Add Pyridine (5.6 mL, 70 mmol) and cool the solution to 0°C using an ice bath. Ensure the system is under an inert atmosphere (N2 or Ar).
-
Acylation: Add Isovaleryl chloride (7.8 mL, 64 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 5°C to prevent exotherms.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline (yellow spot) should disappear, replaced by a less polar amide spot.[1]
-
-
Workup:
-
Quench with water (50 mL).
-
Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash with Sat. NaHCO3 (50 mL) and Brine (50 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.[1]
-
-
Purification: Recrystallize from Ethanol/Water or triturated with Hexanes to yield an off-white solid.[1]
Expected Yield: 85–95% Key Data: LC-MS [M+H]+ = 257.1 (Cl pattern visible).
Step 2: Chemoselective Nitro Reduction
Objective: Synthesis of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. Rationale: The presence of the aryl chloride (C-Cl) makes standard catalytic hydrogenation (Pd/C) risky due to potential hydrodehalogenation. Iron-mediated reduction (Bechamp conditions) is the optimal choice for high chemoselectivity, low cost, and scalability.[1]
Materials:
-
Substrate: N-(2-chloro-5-nitrophenyl)-3-methylbutanamide (from Step 1)[1]
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)
-
Electrolyte: Ammonium Chloride (NH4Cl) (5.0 eq)
-
Solvent: Ethanol / Water (3:1 ratio)
Procedure:
-
Setup: In a multi-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve the Nitro Intermediate (10.0 g, 39 mmol) in Ethanol (80 mL) and Water (25 mL).
-
Activation: Add Ammonium Chloride (10.4 g, 195 mmol) and Iron Powder (10.9 g, 195 mmol).
-
Reaction: Heat the suspension to reflux (approx. 75–80°C) with vigorous stirring.
-
Note: Vigorous stirring is critical to prevent the iron from settling.[1]
-
-
Monitoring: Reflux for 2–4 hours.
-
Workup (Critical for Purity):
-
Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge.[1] Wash the pad with hot Ethanol (50 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.[1]
-
Extraction: Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry combined organics over Na2SO4 and concentrate.
-
-
Purification: The crude product is often sufficiently pure (>95%). If necessary, purify via column chromatography (DCM:MeOH 95:5) or recrystallize from Isopropanol.
Expected Yield: 80–90% Key Data: LC-MS [M+H]+ = 227.1. 1H NMR will show the disappearance of the low-field nitro-adjacent protons and the appearance of a broad NH2 signal.[1]
Critical Parameters & Troubleshooting
| Parameter | Issue | Solution |
| Temperature Control (Step 1) | Exotherm during acid chloride addition can cause bis-acylation.[1] | Strict 0°C control; dropwise addition. |
| Reduction Selectivity (Step 2) | Dechlorination (loss of Cl) observed. | STOP using Pd/C. Switch strictly to Fe/NH4Cl or SnCl2.[1] |
| Iron Sludge (Step 2) | Filtration is slow/clogged. | Filter while hot ; use a wide-pore Celite pad; do not let the cake dry completely during filtration (fire hazard). |
| Stochiometry | Incomplete Acylation.[1] | Ensure Acid Chloride quality; it hydrolyzes easily.[1] Use fresh reagent or a slight excess (1.1–1.2 eq). |
Analytical Specifications
Target Molecule: N-(5-Amino-2-chlorophenyl)-3-methylbutanamide[1]
-
Molecular Formula: C11H15ClN2O
-
Molecular Weight: 226.70 g/mol
-
Appearance: White to pale beige crystalline solid.[1]
NMR Characterization (Predicted in DMSO-d6):
-
δ 9.2 ppm (s, 1H): Amide -NH- (Deshielded, H-bond donor).[1]
-
δ 7.1 ppm (d, 1H): Ar-H at C3 (Ortho to Cl).
-
δ 6.8 ppm (s, 1H): Ar-H at C6 (Ortho to Amide).
-
δ 6.3 ppm (dd, 1H): Ar-H at C4.
-
δ 5.1 ppm (s, 2H): Free Amine -NH2 (Broad, exchangeable).[1]
-
δ 2.1 ppm (d, 2H): Isovaleryl -CH2-.[1]
-
δ 2.0 ppm (m, 1H): Isovaleryl -CH-.[1]
-
δ 0.9 ppm (d, 6H): Isovaleryl -(CH3)2.
References
-
Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[1][3] Synthetic Communications, vol. 37, no.[1][3] 16, 2007, pp. 2777-2786.[1] Link
-
Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions."[1] Synthesis, vol. 1988, no.[1] 01, 1988, pp. 91-95.[1] (Note: Cited for context on dehalogenation risks).
-
BenchChem. "Selective reduction of nitro group in presence of aryl chloride."[1] BenchChem Technical Guides. Link
-
Biosynth. "N-(2-chloro-5-nitrophenyl)-2-phenylethanamide Product Page." (Analogous chemistry confirmation). Link
-
MDPI. "Synthesis of 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]...}." Molecules, 2022.[1] (Demonstrates nitro-group tolerance in similar scaffolds). Link
Sources
Application Note: Modular Synthesis of Urea-Linked Kinase Inhibitors using N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
This Application Note is structured to guide medicinal chemists and process scientists through the high-fidelity preparation of urea-linked derivatives using N-(5-Amino-2-chlorophenyl)-3-methylbutanamide (referred to herein as Scaffold A ).
This scaffold is a critical "Head-Linker" motif often utilized in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation), analogous to the structural logic seen in compounds like Sorafenib or Regorafenib.
Introduction & Strategic Utility
In the landscape of kinase inhibitor design, the diarylurea motif is a privileged pharmacophore. It functions by forming dual hydrogen bonds with the Glu/Asp residues in the kinase ATP-binding pocket.
The scaffold N-(5-Amino-2-chlorophenyl)-3-methylbutanamide offers a unique tripartite architecture:
-
The Isovaleryl Tail (3-methylbutanamide): Provides a hydrophobic moiety (similar to
-butyl groups) to occupy the allosteric hydrophobic pocket. -
The Chlorophenyl Core: The chlorine atom at the C2 position provides steric bulk that forces the ring out of planarity, often improving selectivity by inducing specific torsion angles.
-
The C5-Amino Handle: A highly nucleophilic site positioned meta to the chlorine, ideal for late-stage diversification via urea or amide formation.
This guide details the synthesis of the scaffold itself and its subsequent derivatization into a library of urea-based inhibitors .
Chemical Pathway & Mechanism
The synthesis relies on the differentiated reactivity of the nitrogen centers. We utilize the strong nucleophilicity of the C5-amine (generated post-reduction) to react with aryl isocyanates.
Reaction Logic
-
Selectivity: The amide nitrogen (N1) is electron-deficient and non-nucleophilic due to resonance with the carbonyl. The amine nitrogen (N5) is electron-rich, ensuring exclusive reaction at the N5 position without protecting groups.
-
Thermodynamics: The formation of the urea linkage is exothermic and driven by the stability of the resulting conjugated system.
Visualization of Workflow
The following diagram outlines the conversion of the nitro-precursor to the final urea library.
Caption: Figure 1. Synthetic workflow from commercial aniline precursor to the target urea library via Scaffold A.
Experimental Protocols
Protocol A: Preparation of Scaffold A
Note: If Scaffold A is not purchased commercially, it must be synthesized with high purity to prevent nitro-isomer contaminants.
Reagents:
-
2-Chloro-5-nitroaniline (1.0 eq)
-
Isovaleryl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Iron powder (Fe) (5.0 eq) / Ammonium Chloride (
) -
Solvents: Dichloromethane (DCM), Ethanol, Water.
Step 1: Acylation
-
Dissolve 2-chloro-5-nitroaniline (10 mmol) in anhydrous DCM (50 mL) under
atmosphere. -
Add TEA (12 mmol) and cool the solution to 0°C.
-
Dropwise add isovaleryl chloride (11 mmol). The reaction is exothermic; maintain temperature <5°C.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl, then saturated
. Dry organic layer over and concentrate.[1] -
Yield Expectation: >90% of N-(2-chloro-5-nitrophenyl)-3-methylbutanamide.
Step 2: Reduction (Nitro
-
Suspend the nitro-intermediate (from Step 1) in Ethanol/Water (4:1, 50 mL).
-
Add
(5.0 eq) and Iron powder (5.0 eq). -
Reflux vigorously at 80°C for 2-4 hours.
-
Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Recrystallize from Ethanol/Hexane to obtain pure Scaffold A .
-
Characterization: Appearance: Off-white solid. MS (ESI): [M+H]+ calc.[2] 227.1, found 227.2.
Protocol B: Library Generation (Urea Synthesis)
This protocol describes the reaction of Scaffold A with various Aryl Isocyanates to create a library of kinase inhibitors.
Reagents:
-
Scaffold A (1.0 eq)
-
Aryl Isocyanate (
) (1.1 eq) (e.g., Phenyl isocyanate, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate) -
Solvent: Anhydrous THF or DCM.
-
Catalyst: None usually required; TEA (0.5 eq) if reaction is sluggish.
Procedure:
-
Preparation: Charge a reaction vial with Scaffold A (0.5 mmol, 113 mg) and anhydrous THF (5 mL). Ensure complete dissolution.
-
Addition: Add the specific Aryl Isocyanate (0.55 mmol) dropwise at RT.
-
Reaction: Stir at RT for 6–12 hours.
-
Observation: A precipitate often forms as the urea product is less soluble than the starting materials.
-
-
Monitoring: Check TLC. The amine spot (Scaffold A) should disappear.
-
Isolation (Precipitation Method):
-
If solid precipitates: Filter and wash with cold
. -
If solution remains clear: Add Hexane to induce precipitation.
-
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH gradient 99:1 to 95:5).
Data Summary Table: Representative Derivatives
| Entry | Isocyanate (R-NCO) | Product Code | Yield (%) | Physical State |
| 1 | Phenyl isocyanate | UR-001 | 88 | White Solid |
| 2 | 4-Fluorophenyl isocyanate | UR-002 | 92 | White Solid |
| 3 | 3-Trifluoromethylphenyl isocyanate | UR-003 | 85 | Off-white Solid |
| 4 | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | UR-004 | 90 | Crystalline Solid |
Note: Entry 4 generates a structural analog highly similar to the Sorafenib pharmacophore.
Troubleshooting & Optimization
Common Issues
-
Issue: Incomplete conversion of Scaffold A.
-
Issue: Formation of symmetrical urea byproducts (from isocyanate hydrolysis).
Analytical Validation (NMR Signature)
To validate the formation of the urea linkage, look for the following
-
Urea Protons: Two distinct singlets (or a broad doublet) in the downfield region (
8.5 – 9.5 ppm). They will disappear upon exchange. -
Amide Proton: A singlet around
9.8 – 10.2 ppm (from the isovaleramide tail). -
Shift: The aromatic protons at C4 and C6 of the scaffold will shift downfield relative to the amine precursor due to the electron-withdrawing nature of the urea carbonyl.
References
-
Urea Derivatives in Drug Discovery: Specific focus on the synthesis of unsymmetrical ureas using isocyanates and amines. Source: National Institutes of Health (NIH) / PMC.
-
Kinase Inhibitor Chemistry (Sorafenib Analogs): Detailed protocols for diarylurea synthesis in the context of kinase inhibition (VEGFR/PDGFR targets). Source: Asian Journal of Chemistry / Asian Pubs.
-
Isocyanate Reactivity & Mechanisms: Mechanistic insights into the nucleophilic addition of amines to isocyanates. Source: MDPI Molecules.
-
General Amide/Aniline Synthesis: Protocols regarding the reduction of nitroanilines and subsequent acylation (relevant for Scaffold A preparation). Source: Journal of Young Pharmacists.
Sources
Troubleshooting & Optimization
Identifying common impurities in N-(5-Amino-2-chlorophenyl)-3-methylbutanamide production
Technical Support Center: Impurity Profiling for N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
Executive Summary & Synthetic Context
N-(5-Amino-2-chlorophenyl)-3-methylbutanamide is a critical intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors or kinase inhibitors). Its production typically follows a two-step sequence: acylation of 2-chloro-5-nitroaniline followed by selective reduction of the nitro group.
High-purity isolation is challenging due to the competing reactivity of the halogenated ring during reduction (de-halogenation) and the potential for incomplete conversion. This guide provides a self-validating system for identifying and controlling these specific impurities.
Visual Workflow: Synthesis & Impurity Origins
The following diagram maps the standard synthetic route and correlates specific process parameters to the generation of common impurities.
Figure 1: Process flow diagram illustrating the formation of critical impurities (IMP-A through IMP-E) during the acylation and reduction steps.
Troubleshooting & FAQs
Q1: I observe a peak at RRT ~0.85 relative to the main peak in the final product. What is it? Diagnosis: This is likely the Nitro-Intermediate (IMP-E precursor) or a Hydroxylamine intermediate . Mechanism: Incomplete reduction of the nitro group. The nitro-amide intermediate is less polar than the amino-product (target) in many reverse-phase systems, but if you are using a specific gradient, the hydroxylamine (intermediate reduction state) often elutes just before the product. Action:
-
Check reaction endpoint using TLC or LC-MS.
-
If using catalytic hydrogenation (H2/Pd), ensure hydrogen uptake has ceased.
-
Validation: Spike the sample with the isolated intermediate from Step 1.
Q2: My mass spectrum shows a [M-34+H]+ peak. Is this a fragmentation artifact? Diagnosis: No, this is likely IMP-D (Des-Chloro Impurity) . Mechanism: Hydrogenolysis of the C-Cl bond. This is a common side reaction when reducing chloronitrobenzenes with Palladium on Carbon (Pd/C). Action:
-
Switch Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel, which are less prone to de-halogenation [1].
-
Add Poison: If using Pd/C, add a catalyst poison like thiophene or use a dipyridyl additive to suppress de-halogenation.
Q3: There is a highly non-polar impurity (RRT > 1.5) appearing in the first step. Diagnosis: This is likely IMP-B (Bis-Amide) . Mechanism: The amide nitrogen in the product of Step 1 still has one proton. Under forcing conditions (excess isovaleryl chloride, high temperature, or strong base), a second acyl group can attach, forming an imide. Action:
-
Strictly control stoichiometry (1.0–1.05 eq. of acid chloride).
-
Maintain low temperature (0–5 °C) during addition.
Q4: We see a colored impurity that does not ionize well in ESI(+). Diagnosis: Suspect IMP-C (Azo/Azoxy Dimers) . Mechanism: Nitro reduction proceeds via nitroso and hydroxylamine intermediates. Condensation between these species forms colored azo/azoxy dimers, especially under basic conditions or insufficient hydrogen pressure. Action:
-
Ensure the reaction medium is slightly acidic or neutral.
-
Increase agitation speed to prevent hydrogen starvation at the catalyst surface.
Detailed Impurity Profile
The following table summarizes the critical impurities. Relative Retention Times (RRT) are estimated based on a standard C18 Reverse Phase HPLC method (Water/Acetonitrile gradient).
| Impurity Code | Name | Structure Description | Origin | Detection (LC-MS) | Control Strategy |
| IMP-A | Isovaleric Acid | Aliphatic carboxylic acid | Hydrolysis of reagent (Step 1) | Neg. Mode (ESI-); Low UV abs. | Use anhydrous solvents; aqueous wash workup. |
| IMP-B | Bis-Isovaleramide | N,N-Diisovaleryl-2-chloro-5-nitroaniline | Over-acylation (Step 1) | [M+H]+ = ~341 Da | Limit reagent equivalents; control temp <5°C. |
| IMP-C | Azo Dimer | 2,2'-Dichloro-5,5'-bis(isovaleramido)azobenzene | Coupling of reduction intermediates (Step 2) | [M+H]+ = High Mass (Dimer) | Avoid basic pH; ensure rapid hydrogenation. |
| IMP-D | Des-Chloro Analog | N-(5-Amino-phenyl)-3-methylbutanamide | Hydrogenolysis (Step 2) | [M+H]+ = M(prod) - 34 | Use Pt(S)/C or add catalyst poisons. |
| IMP-E | Nitro-Intermediate | N-(2-Chloro-5-nitrophenyl)-3-methylbutanamide | Incomplete Reaction (Step 1 Product) | [M+H]+ = M(prod) + 30 | Monitor reaction completion; extend reaction time. |
Analytical Method Guidelines
To reliably separate the Target Product (Amine) from the Des-Chloro impurity (IMP-D) and the Nitro-Intermediate (IMP-E), the following HPLC conditions are recommended:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
-
Critical Resolution: The pair Product / Des-Chloro (IMP-D) is the critical pair. The Des-chloro analog is slightly more polar and typically elutes before the target product.
References
-
Catalytic Hydrogenation of Chloronitrobenzenes
- Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
- Context: Discusses the use of sulfided platinum and vanadium modifiers to prevent de-halogen
-
General Amide Synthesis & Side Reactions
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
- Context: Mechanisms of acylation, bis-acyl
-
Compound Reference Data
-
Reduction of Nitroarenes (Azo formation)
- Haber, F. "Über die stufenweise Reduktion des Nitrobenzols." Z. Elektrochem., 1898. (Foundational reference for the Haber mechanism of nitro reduction).
- Context: Explains the formation of azo and azoxy byproducts via condensation of hydroxylamine and nitroso intermedi
Sources
Technical Support Center: Optimizing Catalyst Selection for N-(5-Amino-2-chlorophenyl)-3-methylbutanamide Reactions
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for optimizing catalytic reactions involving the challenging substrate, N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. This document moves beyond simple protocols to explain the underlying principles governing catalyst selection and troubleshooting, ensuring a higher probability of success in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when designing a cross-coupling reaction with this specific substrate.
Q1: I am planning a cross-coupling reaction (e.g., Buchwald-Hartwig amination) with N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. Which catalytic system is a good starting point?
A1: Due to the presence of an aryl chloride, which is less reactive than corresponding bromides or iodides, a robust palladium-based system is required. Aryl chlorides often struggle with the initial oxidative addition step in the catalytic cycle.[1] Therefore, a successful catalyst system must be highly active.
Your starting point should be a combination of a palladium(0) source or a suitable precatalyst and a sterically hindered, electron-rich phosphine ligand.
-
Palladium Source: Using a well-defined Pd(0) precatalyst is often more reliable than generating the active species in situ from sources like Pd(OAc)₂.[2] Consider G2, G3, or G4 Buchwald precatalysts.
-
Ligand Choice: The ligand is critical. For aryl chlorides, bulky biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard.[3] Good starting points for screening include XPhos , SPhos , or BrettPhos .[4][5] These ligands promote the crucial reductive elimination step and help stabilize the active catalytic species.[6]
Q2: The free primary amino group on my substrate is a concern. How might it interfere with the reaction, and how can I mitigate this?
A2: This is a critical consideration. The substrate's primary amine (-NH₂) can interfere in two primary ways:
-
Catalyst Poisoning: The lone pair on the nitrogen atom can coordinate strongly to the palladium center.[4] This coordination can form stable, inactive complexes that prevent the catalyst from participating in the desired catalytic cycle, a phenomenon known as catalyst poisoning.[4][7]
-
Competitive Reaction: The primary amine can act as a nucleophile itself, potentially leading to undesired side products, such as diarylamines, if the reaction conditions are not selective.
Mitigation Strategies:
-
Ligand Selection: Using a sterically bulky ligand is your primary defense.[4] The sheer size of ligands like XPhos can physically block the substrate's amino group from accessing and deactivating the palladium center.
-
Ligand-to-Metal Ratio: It can be beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2:1) than standard. The excess ligand can help prevent the substrate's amine from acting as an inhibitory ligand.[8]
-
Protecting Group (If Necessary): If catalyst poisoning remains a persistent issue, transient protection of the amino group (e.g., as a carbamate or silyl amine) can be considered, though this adds steps to the overall synthesis.
Q3: What are the optimal choices for the base and solvent with this substrate?
A3: The base and solvent are not independent variables; their choice is interconnected and crucial for success.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the incoming amine nucleophile (in a C-N coupling) and facilitate the catalytic cycle.
-
Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for Buchwald-Hartwig reactions.[9] However, be aware that it is a very strong base and could potentially interact with the amide N-H proton or other sensitive functional groups.
-
Weaker Inorganic Bases: If base-sensitivity is a concern, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[2] These are often used with more polar solvents.
-
-
Solvent Selection: Anhydrous, deoxygenated solvents are mandatory for these reactions.
The compatibility of your substrate's amide functionality with the chosen base should be confirmed, though amides are generally stable under these conditions.
Q4: Should I use a pre-catalyst or generate the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃?
A4: While in situ generation from a palladium(II) source like Pd(OAc)₂ is possible, it can be unreliable. The reduction of Pd(II) to the active Pd(0) species can be inefficient or lead to the formation of inactive palladium black.[2]
Using a well-defined precatalyst is highly recommended for reproducibility and higher activity.[2] Buchwald-type precatalysts are designed to cleanly and efficiently generate the active, monoligated L-Pd(0) species under the reaction conditions. This ensures a higher concentration of the active catalyst from the start of the reaction, which is especially important for challenging substrates like aryl chlorides.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
Problem 1: Low to No Product Yield
Q: My reaction shows low or no conversion of the starting material after the expected reaction time. What are the primary causes and how do I troubleshoot?
A: Low or no yield is a common issue that can stem from several factors. A logical, step-by-step approach is the best way to identify the root cause. The primary culprits are typically inactive catalyst, suboptimal reaction conditions, or poor reagent quality.[7]
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Catalyst Deactivation
Q: I observe the formation of a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?
A: The formation of palladium black is a classic sign of catalyst deactivation.[11] It indicates that the active, soluble Pd(0) catalytic species has agglomerated into inactive, insoluble palladium metal. This removes the catalyst from the reaction, leading to a stalled or incomplete conversion.
Causes and Prevention:
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) center and keeping it soluble. If the ligand concentration is too low or the ligand degrades, the palladium will precipitate.
-
Solution: Ensure an appropriate ligand-to-metal ratio (typically 1.1:1 to 2:1). A slight excess of the ligand can help prevent the formation of palladium black.[11]
-
-
Ligand Degradation: Phosphine ligands can be oxidized by trace amounts of oxygen in the reaction.
-
Solution: Ensure your reaction setup is rigorously free of oxygen. This involves using properly degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
-
High Temperatures: While heat is often necessary to drive the reaction, excessively high temperatures can accelerate catalyst decomposition.
-
Solution: Run the reaction at the lowest effective temperature. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst stability.[11]
-
Problem 3: Significant Side Product Formation
Q: I am observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I suppress this side reaction?
A: Hydrodehalogenation is a common competitive pathway in palladium-catalyzed cross-coupling reactions.[2] It becomes more prevalent with electron-rich aryl halides and certain primary amines. The mechanism can involve β-hydride elimination from a palladium-amide intermediate.[2]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: This is the most impactful variable. Switching to a different class of bulky, electron-rich ligand can dramatically alter the selectivity. Ligands that favor rapid reductive elimination of the desired product will outcompete the hydrodehalogenation pathway. If you are using a ligand like XPhos, consider trying BrettPhos or RuPhos.
-
Base Selection: The nature of the base can influence this side reaction. If you are using a strong alkoxide base like NaOtBu, consider screening a weaker base like K₃PO₄.
-
Lower Temperature: Since hydrodehalogenation can have a different activation energy than the desired C-N coupling, lowering the reaction temperature may favor the desired product.
Section 3: Recommended Experimental Protocols
This section provides a robust starting protocol for screening catalyst systems for a Buchwald-Hartwig amination reaction with your substrate.
Protocol 1: General Catalyst System Screening for C-N Bond Formation
-
Objective: To identify the optimal ligand, base, and solvent for the coupling of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide with a generic amine partner (e.g., morpholine).
-
Procedure:
-
To an array of oven-dried reaction vials equipped with stir bars, add N-(5-Amino-2-chlorophenyl)-3-methylbutanamide (1.0 eq.).
-
In a glovebox under an argon atmosphere, add the appropriate base (e.g., NaOtBu, 1.4 eq.) to each vial.
-
In separate stock solutions, prepare the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.) and the amine coupling partner (e.g., morpholine, 1.2 eq.) in the chosen anhydrous, degassed solvent (e.g., toluene).
-
Add the solvent to each vial, followed by the amine solution and finally the catalyst solution.
-
Seal the vials tightly with Teflon-lined caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking aliquots and analyzing via LC-MS or GC-MS.
-
Section 4: Summary Tables
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Condition A | Condition B | Condition C |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | SPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) |
| Base (1.4 eq.) | NaOtBu | NaOtBu | K₃PO₄ |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 100 °C | 100 °C | 110 °C |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive catalyst; Temperature too low | Use fresh precatalyst; Increase temperature by 20 °C |
| Palladium Black | Insufficient ligand; O₂ contamination | Increase ligand:Pd ratio to 2:1; Ensure rigorous inert atmosphere |
| Hydrodehalogenation | Suboptimal ligand/base combination | Screen alternative bulky ligands (e.g., RuPhos); Switch to a weaker base (K₃PO₄) |
| Low Yield | Catalyst poisoning by free amine | Increase ligand loading; Consider protecting the amine group |
Section 5: Key Mechanistic Concepts
Understanding the fundamental catalytic cycle is key to rational troubleshooting. The Buchwald-Hartwig amination proceeds through three primary steps.
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Resolving color changes and oxidation in N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
Welcome to the technical support guide for N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered when working with this aromatic amine intermediate. The primary focus of this guide is to understand, prevent, and resolve issues related to color changes and oxidative degradation, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs): The Chemistry of Discoloration
This section addresses the fundamental questions regarding the stability of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide.
Q1: My initially off-white or colorless N-(5-Amino-2-chlorophenyl)-3-methylbutanamide has turned yellow/brown. What is happening?
A: This discoloration is a classic sign of oxidation. The primary culprit is the aromatic amino group (-NH2) on the phenyl ring. Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen.[1] The process is often accelerated by exposure to light (photo-oxidation) and ambient temperatures. The initial colorless amine is oxidized into highly colored intermediates, such as quinone-imines. These species possess extended conjugated π-systems, which absorb light in the visible spectrum, appearing yellow, red, or brown.[1] Over time, these reactive intermediates can polymerize, leading to the formation of darker, often insoluble, byproducts.
Q2: What specific factors accelerate the oxidation and color change of this compound?
A: Several environmental and handling factors can hasten the degradation of your sample. Understanding these is the first step toward prevention. The key accelerators are:
-
Atmospheric Oxygen: Direct exposure to air is the most significant factor.
-
Light: UV and even visible light provide the energy to initiate oxidative reactions.
-
Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. Storing the compound at room temperature on a lab bench is a common cause of degradation.[2]
-
Presence of Metal Ions: Trace amounts of metal contaminants in glassware or from spatulas can catalyze oxidation.
-
Humidity: Amines are often hygroscopic, and moisture can facilitate certain degradation pathways.[2]
Q3: Is a slightly discolored sample of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide still usable for my synthesis?
A: This is a critical question of experimental integrity. While a very faint yellow tinge might indicate minimal oxidation (<1-2% impurity), using discolored material is generally not recommended without purification for several reasons:
-
Inaccurate Stoichiometry: The presence of impurities means the actual amount of your starting material is lower than weighed, leading to incorrect molar ratios and potentially incomplete reactions.
-
Side Reactions: The oxidized byproducts can be reactive themselves, leading to the formation of unexpected and difficult-to-remove impurities in your final product.
-
Compromised Purity of Downstream Products: Impurities introduced from a degraded starting material will carry through the synthetic route, complicating purification and potentially affecting the biological activity or physical properties of the final compound.
Our expert recommendation is to always assess the purity of a discolored sample via an analytical method like HPLC or TLC before use. If significant impurities are detected, purification is mandatory.
Troubleshooting Guide: Protocols & Workflows
This section provides actionable protocols to prevent, manage, and rectify issues of oxidation and discoloration.
Guide 1: Proactive Prevention - Storage & Handling Workflow
The most effective strategy is prevention. Aromatic amines require careful handling to preserve their integrity.[3][4] Adhering to a strict storage and handling protocol is paramount.
-
Inert Atmosphere: Upon receiving or synthesizing the compound, immediately place it in a vial of appropriate size to minimize headspace.
-
Purge with Inert Gas: Flush the vial with a gentle stream of dry nitrogen or argon for 30-60 seconds to displace all oxygen.
-
Seal Tightly: Use a vial with a PTFE-lined cap to ensure an airtight seal. For extra protection, wrap the cap junction with Parafilm®.
-
Protect from Light: Place the sealed vial inside a secondary, opaque container or wrap it completely in aluminum foil. Amber glass vials are essential.
-
Refrigerate or Freeze: Store the protected vial at low temperatures. For long-term storage (>1 month), -20°C is recommended. For short-term storage (<1 month), 2-8°C is acceptable.[2]
The following workflow minimizes exposure to air and light when using the compound in an experiment.
Caption: Workflow for handling air-sensitive N-(5-Amino-2-chlorophenyl)-3-methylbutanamide.
Guide 2: Purity Assessment and Remediation
If your sample has already discolored, you must assess its purity and, if necessary, purify it.
This diagram helps you decide the appropriate course of action when faced with a potentially degraded sample.
Caption: Decision tree for handling discolored N-(5-Amino-2-chlorophenyl)-3-methylbutanamide.
Recrystallization is an effective method for removing colored oxidation byproducts.
-
Solvent Selection: Identify a suitable solvent system. The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Common solvents to screen for amides include ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes.
-
Dissolution: Place the discolored solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% w/w) of activated charcoal (carbon). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Store the pure, colorless product immediately using the protocol in Guide 1.
A reverse-phase HPLC method is ideal for quantifying the purity of your compound and detecting degradation products.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the parent compound has strong absorbance (e.g., 254 nm).
-
Analysis: The pure compound will appear as a major peak. Oxidized impurities typically appear as earlier or later eluting peaks. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Summary: Impact of Storage Conditions
The following table summarizes the expected stability of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide under various storage conditions, based on established principles of aromatic amine chemistry.
| Condition ID | Atmosphere | Light Exposure | Temperature | Expected Purity after 3 Months | Visual Observation |
| A | Air | Ambient Lab Light | 20-25°C (RT) | < 90% | Significant yellow to brown discoloration. |
| B | Air | Dark (Amber Vial) | 20-25°C (RT) | 90-95% | Noticeable yellowing. |
| C | Air | Dark (Amber Vial) | 2-8°C | 95-98% | Faint yellow tinge may develop. |
| D | Inert (N₂/Ar) | Dark (Amber Vial) | -20°C | > 99% | No significant change in color. |
This data is illustrative and serves as a guideline. Actual stability may vary based on initial purity.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Reddit. (2023, October 17). Are amines often yellow?
Sources
Technical Support Center: Improving Filtration Rates for N-(5-Amino-2-chlorophenyl)-3-methylbutanamide Precipitates
Welcome to the technical support center for optimizing the filtration of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with slow or inefficient filtration of this particular precipitate. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting advice and practical, step-by-step protocols to enhance your experimental workflow.
Introduction: The Challenge of Filtering N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
N-(5-Amino-2-chlorophenyl)-3-methylbutanamide is a chemical intermediate whose precipitation can sometimes result in very fine particles or an amorphous solid. These physical characteristics often lead to slow filtration rates, clogging of filter media, and difficulties in obtaining a pure, well-dried final product. The underlying cause of these issues often relates to the precipitate's particle size, shape (crystal habit), and the overall properties of the slurry.[1][2] This guide will explore these factors and provide actionable solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the filtration of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide in a practical question-and-answer format.
Q1: My filtration is extremely slow, and the filter paper seems to be clogged. What is the likely cause and what can I do?
A1: The most common reason for slow filtration and clogging is the formation of very fine precipitate particles. [3] Fine particles have a larger surface area and can pack together tightly, significantly reducing the porosity of the filter cake.[1]
Immediate Troubleshooting Steps:
-
Switch to Vacuum Filtration: If you are using gravity filtration, switching to vacuum filtration can significantly increase the filtration rate by applying a pressure differential across the filter medium.[3]
-
Select the Correct Filter Paper: Ensure you are using a filter paper with an appropriate pore size.[4] Using a paper with a pore size that is too small will lead to rapid clogging.[3] Conversely, a pore size that is too large will result in the loss of your precipitate. Consider a medium to fast flow rate paper as a starting point.[4]
-
Pre-wet the Filter Paper: Always pre-wet the filter paper with the filtration solvent to ensure it is properly seated in the funnel and to prevent the precipitate from passing around the edges.[3]
Long-Term Solutions (Process Optimization):
The most effective way to improve filtration is to control the particle size and morphology during the precipitation step. This involves manipulating the conditions to favor crystal growth over nucleation.[4]
-
Control the Rate of Supersaturation: A high degree of supersaturation favors the rapid formation of many small nuclei, leading to fine particles.[2] To promote the growth of larger, more easily filterable crystals, aim for a lower, more controlled rate of supersaturation.[2][4] This can be achieved by:
-
Slower addition of the precipitating agent (anti-solvent).
-
Maintaining a higher reaction temperature (if solubility allows) to increase the solubility (S) of the precipitate. [4]
-
Using more dilute solutions to decrease the solute concentration (Q). [4]
-
Vigorous stirring to ensure homogeneity and prevent localized high supersaturation. [4]
-
Q2: The precipitate appears amorphous or "oily" and is impossible to filter. How can I induce the formation of a crystalline solid?
A2: An "oiling out" phenomenon occurs when the precipitate is initially formed as a liquid phase before solidifying. This often results in an amorphous solid that is difficult to filter. The key is to promote crystallization.
Strategies to Induce Crystallization:
-
Seeding: Introduce a small amount of previously obtained crystalline N-(5-Amino-2-chlorophenyl)-3-methylbutanamide to the supersaturated solution. These seed crystals provide a template for further crystal growth.
-
Solvent Selection: The choice of solvent and anti-solvent can significantly impact the crystal habit.[5][6] Experiment with different solvent systems to find one that favors the formation of well-defined crystals. The polarity of the solvent can influence the morphology of the precipitate.[7][8]
-
Controlled Cooling: If precipitation is induced by cooling, a slower cooling rate can promote the growth of larger, more ordered crystals.[5]
Q3: Can I change the shape of the crystals to improve filtration? My precipitate forms as fine needles, which tend to pack tightly.
A3: Yes, modifying the crystal habit (the external shape of the crystals) can dramatically improve filtration characteristics. Needle-like (acicular) crystals are notoriously difficult to filter due to their tendency to form a dense, impermeable filter cake.[9]
Crystal Habit Modification Techniques:
-
Solvent System Optimization: As mentioned in A2, the solvent system plays a crucial role. Experiment with co-solvents (mixtures of solvents) to alter the crystal habit.[5] For example, changing the ratio of a good solvent to an anti-solvent can influence the crystal shape.[5][9]
-
Use of Habit Modifiers: The addition of small amounts of impurities or "habit modifiers" can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal shape.[10][11] This is an advanced technique that may require some screening to find an effective modifier for your system.
Q4: How does temperature affect the filtration of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide?
A4: Temperature plays a multifaceted role in both the precipitation and filtration processes.
-
During Precipitation: Higher temperatures generally increase the solubility of the precipitate, which can be used to control the rate of supersaturation and encourage the growth of larger crystals.[4]
-
During Filtration: Filtering a solution while it is warm can be advantageous because the viscosity of the solvent is lower at higher temperatures.[1][12] According to Darcy's Law, a lower viscosity will result in a higher filtration rate.[1] However, you must consider the solubility of your precipitate at that temperature to avoid significant product loss in the filtrate.
Q5: My filtration starts well but then slows down considerably. What could be happening?
A5: This is a classic sign of filter cake compression or blinding of the filter medium by fine particles.
-
Cake Compression: If you are using high vacuum pressure from the start, the initial layers of the precipitate can be compressed, reducing the porosity of the filter cake and impeding the flow of the solvent. It is often better to start with a lower vacuum and gradually increase it as the filtration progresses.[1]
-
Fines Migration: A slurry with a broad particle size distribution may have very fine particles that migrate through the initial layers of the filter cake and then clog the pores of the filter paper.[1]
To address this, consider the following:
-
Optimize Particle Size: Refer back to the strategies in A1 to generate a more uniform and larger particle size distribution.
-
Use a Filter Aid: For particularly difficult filtrations, a filter aid such as diatomaceous earth (Celite®) can be used. A thin layer of the filter aid is placed on the filter paper before filtration to create a porous pre-coat that prevents the fine precipitate from clogging the paper. The filter aid can also be mixed with the slurry before filtration to increase the overall porosity of the filter cake.[12]
Experimental Protocols
Protocol 1: Optimizing Particle Size through Controlled Precipitation
This protocol aims to increase the particle size of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide to improve its filterability.
-
Dissolution: Dissolve the crude N-(5-Amino-2-chlorophenyl)-3-methylbutanamide in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Controlled Addition of Anti-Solvent: While vigorously stirring the solution, add the anti-solvent dropwise over an extended period. The goal is to maintain a low level of supersaturation.
-
Digestion (Aging): After the addition of the anti-solvent is complete, continue to stir the slurry at a constant temperature for a period of 1 to 4 hours. This process, known as digestion or aging, allows smaller particles to dissolve and redeposit onto larger crystals, a phenomenon known as Ostwald ripening.
-
Controlled Cooling: If applicable, cool the slurry slowly to room temperature or below to ensure complete precipitation.
-
Filtration: Proceed with either vacuum or gravity filtration.
Protocol 2: Recrystallization for Improved Crystal Habit
This protocol is designed to modify the crystal habit of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide, aiming for more equant (less needle-like) crystals.
-
Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent system for recrystallization. An ideal system consists of a "good" solvent in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures, and a "poor" solvent (anti-solvent) in which the compound is insoluble.
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at its boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Method A (Slow Cooling): Allow the hot solution to cool slowly to room temperature, and then further cool it in an ice bath.
-
Method B (Anti-Solvent Addition): To the hot solution, slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent or the "poor" solvent.
Data Presentation
| Parameter | Condition 1 (Problematic) | Condition 2 (Optimized) | Expected Outcome on Filtration |
| Precipitation Temperature | Room Temperature | 50-60 °C (followed by slow cooling) | Increased particle size, faster filtration[4] |
| Rate of Anti-Solvent Addition | Rapid (bolus addition) | Slow (dropwise over 30-60 min) | Larger, more uniform crystals[2][13] |
| Stirring Speed | Low or inconsistent | High and consistent | Prevents localized supersaturation, promotes crystal growth[4] |
| Solution Concentration | High | Dilute | Reduces the rate of nucleation, favoring larger particles[4] |
Visualizations
Workflow for Troubleshooting Poor Filtration
Caption: A logical workflow for diagnosing and addressing common filtration issues.
Relationship Between Supersaturation and Particle Size
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. Video: Precipitate Formation and Particle Size Control [jove.com]
- 3. hawachfilterpaper.com [hawachfilterpaper.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Solvent dependent morphology and 59Co internal field NMR study of Co-aggregates synthesized by a wet chemical method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.aijr.org [books.aijr.org]
- 10. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 11. Crystal habit modification of sodium chloride using habit modifiers: a dive into more than 50 years of research & development on crystal habit modification of rock-salt crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Factors Affecting Filtration Rates and Cake Moistures - 911Metallurgist [911metallurgist.com]
- 13. reddit.com [reddit.com]
Reducing side reactions during N-(5-Amino-2-chlorophenyl)-3-methylbutanamide formation
Welcome to the technical support resource for the synthesis of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific amide formation. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the challenges of this synthesis.
The target molecule, N-(5-Amino-2-chlorophenyl)-3-methylbutanamide, is synthesized via the acylation of 4-chloro-1,3-phenylenediamine with 3-methylbutanoyl chloride (isovaleryl chloride). The primary challenge in this synthesis is achieving selective mono-acylation at the desired amino group. The two primary amines on the starting material exhibit different nucleophilicities due to the electronic influence of the chloro-substituent, creating a competitive reaction environment where side reactions can significantly reduce yield and complicate purification.
This guide will address the most common issues encountered, explaining the causality behind experimental choices and providing robust, self-validating protocols.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, and a significant amount of the 4-chloro-1,3-phenylenediamine starting material remains unreacted. What's going wrong?
Answer: This is a common issue stemming from the reduced nucleophilicity of the aromatic amine and improper reaction conditions. Several factors could be at play:
-
Cause 1: Protonation of the Amine. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] This acid will protonate the free amino group of your starting material, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively halting the reaction.
-
Solution 1: Use of a Stoichiometric Base. The primary role of the base in this reaction (a Schotten-Baumann type reaction) is to neutralize the HCl as it forms.[1][2] Using a stoichiometric amount (at least 2 equivalents) of a base like pyridine or a non-nucleophilic tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. An aqueous base like NaOH can also be used in a biphasic system.[3]
-
Cause 2: Insufficient Reactivity. The chlorine atom on the aromatic ring is an electron-withdrawing group, which reduces the electron density on the ring and decreases the nucleophilicity of the amino groups, making the reaction sluggish.
-
Solution 2: Optimize Reaction Conditions.
-
Acylating Agent: Acyl chlorides are highly reactive and generally suitable.[4][] Ensure the 3-methylbutanoyl chloride is fresh and has not hydrolyzed to the corresponding carboxylic acid.
-
Temperature: While acylation is often done at 0°C to control exothermicity and side reactions, a reduced amine reactivity may necessitate allowing the reaction to slowly warm to room temperature.[6] Monitor progress closely with Thin Layer Chromatography (TLC).
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are standard choices.[6] Ensure the solvent is anhydrous, as water will hydrolyze the acyl chloride.
-
-
Cause 3: Steric Hindrance. The amino group at position 3 (ortho to the chlorine) is more sterically hindered than the amino group at position 1. While the electronic effect is often dominant in determining which amine reacts, steric hindrance can slow the reaction rate.
-
Solution 3: Extended Reaction Time. If TLC analysis shows a slow but steady conversion, extending the reaction time (e.g., from 2-4 hours to 8-16 hours) at room temperature may be necessary to drive the reaction to completion.[6]
Question 2: My final product is contaminated with a significant amount of a diacylated byproduct. How can I prevent its formation?
Answer: The formation of the diacylated species, N,N'-(4-chloro-1,3-phenylene)bis(3-methylbutanamide), is a classic side reaction when using a diamine. It arises from the acylation of both amino groups.
-
Cause: Incorrect Stoichiometry & Reagent Addition. The most common cause is the use of an excess of the 3-methylbutanoyl chloride. Even with a 1:1 stoichiometry, adding the acyl chloride too quickly can create localized areas of high concentration, promoting diacylation before the mono-acylated product can be dispersed.
-
Solution: Meticulous Control of Reagents.
-
Stoichiometry: Use a slight sub-stoichiometric amount of the acyl chloride (e.g., 0.95 equivalents) relative to the diamine to ensure the diamine is the excess reagent.
-
Slow Addition: Add the acyl chloride dropwise to the solution of the diamine and base over a prolonged period (e.g., 30-60 minutes) at a low temperature (0°C). This maintains a low concentration of the acylating agent at all times, favoring mono-acylation.[4]
-
Question 3: I've isolated a mono-acylated product, but spectroscopic analysis (NMR) suggests it's the wrong isomer, N-(3-Amino-4-chlorophenyl)-3-methylbutanamide. Why did the reaction occur at the other amine?
Answer: This indicates a lack of regioselectivity. The two amino groups on 4-chloro-1,3-phenylenediamine have different electronic environments. The amino group at position 1 is para to the electron-withdrawing chlorine, while the group at position 3 is ortho. The ortho/para directing nature of the amino groups and the deactivating effect of the chlorine make the amino group at position 1 (meta to the Cl) more nucleophilic and thus the kinetically favored site of acylation. Formation of the other isomer suggests that thermodynamic factors or specific reaction conditions are overriding this preference.
-
Cause: Reaction Temperature. Higher reaction temperatures can provide enough energy to overcome the activation barrier for acylation at the less reactive site, leading to a mixture of isomers or the thermodynamically more stable product.
-
Solution: Maintain Low Temperatures. Running the reaction at 0°C or even lower temperatures (-10°C to 0°C) throughout the addition and for a few hours afterward will strongly favor acylation at the more nucleophilic amino group, enhancing regioselectivity.
Frequently Asked Questions (FAQs)
-
Q1: Which base is most suitable for this reaction: Pyridine, Triethylamine (TEA), or aqueous NaOH?
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It is effective but can be difficult to remove during workup.
-
Triethylamine (TEA) or DIPEA: These are non-nucleophilic, sterically hindered bases.[4] They are excellent choices as they only serve to scavenge the HCl byproduct without competing in the reaction. They are volatile and relatively easy to remove.
-
Aqueous NaOH (Schotten-Baumann conditions): This creates a two-phase system (e.g., DCM/water). It is very effective and inexpensive. The product remains in the organic layer while the excess base and HCl salt are in the aqueous layer, simplifying the initial workup.[3] For many applications, this is a highly practical choice.
-
-
Q2: How can I effectively monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the best method. Use a solvent system that gives good separation between the starting diamine, the mono-acylated product, and the di-acylated byproduct (e.g., Ethyl Acetate/Hexanes mixture). The starting diamine is highly polar and will have a low Rf value. The mono-acylated product will be less polar (higher Rf), and the di-acylated product will be the least polar (highest Rf). Spot all three standards on the plate if available. The reaction is complete when the starting material spot has disappeared.
-
-
Q3: My crude product is an oil and won't crystallize. What purification strategy should I use?
-
Oily products are often the result of impurities. The first step is a thorough aqueous workup to remove any salts or water-soluble components. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and residual base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride (as the carboxylate), and finally with brine. If the product still remains an oil, purification by flash column chromatography on silica gel is the recommended method.
-
Data & Visualization
Key Reagent Properties
| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |
| 4-chloro-1,3-phenylenediamine | 142.59 | Starting Material | Contains two amino groups with different reactivities. |
| 3-methylbutanoyl chloride | 120.58 | Acylating Agent | Moisture sensitive; should be fresh and handled under inert gas. |
| Triethylamine (TEA) | 101.19 | Base | Non-nucleophilic; neutralizes HCl byproduct. |
| Pyridine | 79.10 | Base / Catalyst | Nucleophilic catalyst; can be difficult to remove. |
Reaction Pathways
Here we visualize the desired reaction and the most common side reaction.
Caption: Desired mono-acylation vs. diacylation side reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
This protocol is a representative method and should be optimized based on your specific lab conditions and analytical results.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-chloro-1,3-phenylenediamine (1.0 eq). Dissolve the diamine in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (2.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath.
-
Acyl Chloride Addition: In a separate flask, prepare a solution of 3-methylbutanoyl chloride (0.95 eq) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica, then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 10% Ethyl Acetate in Hexanes).
-
Loading and Elution: Carefully load the dried crude product slurry onto the top of the packed column. Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., increasing from 10% to 50% Ethyl Acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(5-Amino-2-chlorophenyl)-3-methylbutanamide.
References
- BenchChem. (2025).
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Vaia. (n.d.). What product is formed when aniline reacts with benzoyl chloride in alkaline medium?.
- IJCRT.org. (n.d.).
- RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.
- Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity.
- Journal of the American Chemical Society. (2022).
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
- CHEMSOLVE.NET. (2020).
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- BenchChem. (2025).
- BOC Sciences. (2024).
- Fisher Scientific. (n.d.). Amide Synthesis.
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy Characterization of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. N-(5-Amino-2-chlorophenyl)-3-methylbutanamide is a molecule of interest, featuring a unique combination of a primary aromatic amine, a secondary amide, and a halogenated aromatic ring. This structural arrangement presents a rich tapestry of chemical functionalities that can be effectively probed using various analytical techniques.
This guide provides an in-depth technical overview of the characterization of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide using Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the theoretical basis for its spectral features, present a robust experimental protocol for data acquisition, and compare the utility of FT-IR with other common analytical methods. The insights provided are tailored for researchers, scientists, and drug development professionals who rely on precise and reliable molecular characterization.
Molecular Structure and Predicted IR Absorption Bands
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. N-(5-Amino-2-chlorophenyl)-3-methylbutanamide comprises several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum.

The expected IR absorption bands for this molecule are derived from the vibrations of its constituent parts: the primary aromatic amine, the secondary amide, the substituted benzene ring, the isobutyl aliphatic chain, and the carbon-chlorine bond. The precise location of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of adjacent substituents.[1][2]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500-3300 | Medium, Sharp | Two distinct peaks are expected for the -NH₂ group.[3][4][5] |
| N-H Scissoring (Bending) | 1650-1580 | Medium to Strong | This peak can sometimes overlap with the Amide I band or aromatic C=C stretches.[3][5] | |
| C-N Stretch | 1335-1250 | Strong | Characteristic for aromatic amines.[3][6] | |
| Secondary Amide | N-H Stretch | 3370-3170 | Medium, Broad | A single, often broad peak due to hydrogen bonding.[1][7][8] |
| C=O Stretch (Amide I Band) | 1680-1630 | Strong, Sharp | One of the most prominent peaks in the spectrum. Its position is sensitive to conjugation and H-bonding.[1][7][9] | |
| N-H Bend (Amide II Band) | 1570-1515 | Strong | Arises from a mix of N-H bending and C-N stretching; a key feature of secondary amides.[1][7] | |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak | Appears just above the aliphatic C-H stretching region.[10] |
| C=C Stretch (in-ring) | 1600-1450 | Medium to Weak | Often appears as a pair of sharp bands.[9] | |
| C-H Out-of-Plane Bending | 900-675 | Strong | The pattern of these bands can indicate the substitution pattern of the benzene ring. | |
| Aliphatic Group (Isobutyl) | C-H Asymmetric & Symmetric Stretch | 2975-2850 | Strong | Characteristic of sp³ hybridized carbons.[9][11] |
| C-H Bending | 1470-1350 | Medium | Includes scissoring and rocking vibrations of CH₂ and CH₃ groups. | |
| Halogen | C-Cl Stretch | 850-550 | Medium | This absorption falls in the lower frequency fingerprint region.[10] |
Experimental Protocol: Acquiring the IR Spectrum via ATR-FT-IR
For solid powder samples like N-(5-Amino-2-chlorophenyl)-3-methylbutanamide, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its simplicity, speed, and minimal sample preparation requirements.[12][13][14][15] This method analyzes the surface of the sample, making it crucial that the sample is homogeneous.
Causality in Protocol Design
The choice of ATR over traditional methods like KBr pellets is deliberate. KBr pellets require grinding the sample with potassium bromide powder and pressing it into a transparent disk.[12][16][17] This process is time-consuming and can introduce moisture, as KBr is hygroscopic, which can obscure the N-H and O-H stretching regions of the spectrum.[12] ATR avoids these pitfalls, providing a cleaner, more reproducible spectrum with virtually no sample preparation.[13][18]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. This minimizes instrumental drift.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.[13][19]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This measurement captures the absorbance of the ambient atmosphere (water vapor, CO₂) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[20]
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the dry, powdered N-(5-Amino-2-chlorophenyl)-3-methylbutanamide onto the center of the ATR crystal.
-
Use the instrument's pressure clamp to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal surface.[13][16] Good contact is critical for achieving a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[15][18]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters for a high-quality spectrum are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹ (a standard for routine analysis, balancing signal-to-noise with peak definition).
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing and Cleaning:
-
After acquisition, inspect the spectrum for any abnormalities. If the baseline is tilted or curved, an automatic baseline correction can be applied.
-
Clean the sample from the ATR crystal using a soft wipe and isopropanol. The non-destructive nature of ATR allows for easy recovery of the sample if needed.[13]
-
Experimental Workflow Diagram
Comparative Analysis with Other Techniques
While FT-IR is excellent for identifying functional groups, a comprehensive characterization often involves complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Identifies functional groups (e.g., -NH₂, -C=O, C-Cl). | Fast, non-destructive, requires minimal sample, applicable to solids, liquids, and gases.[20] | Provides limited information on molecular connectivity and stereochemistry; complex spectra for large molecules. |
| NMR Spectroscopy (¹H, ¹³C) | Details the carbon-hydrogen framework, atom connectivity, and chemical environment of nuclei. | Provides unambiguous structural elucidation, including stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation, limited to soluble samples. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula (high-resolution MS); provides fragmentation patterns that aid in structural elucidation. | Extremely high sensitivity, provides exact molecular mass. | Is a destructive technique; does not directly identify functional groups in the same manner as FT-IR. |
This multi-technique approach ensures a self-validating system for structural confirmation, a critical requirement in regulated environments like drug development.
Conclusion
FT-IR spectroscopy stands as an indispensable first-pass analytical technique for the characterization of N-(5-Amino-2-chlorophenyl)-3-methylbutanamide. Its ability to rapidly and non-destructively identify the key amine and amide functional groups provides immediate and valuable structural confirmation. By following a robust and well-justified experimental protocol, such as the ATR method detailed here, researchers can obtain high-quality, reproducible data. While FT-IR provides the functional group "what," it is best utilized in concert with NMR and MS, which provide the structural "how" and "how much," respectively. This integrated analytical strategy ensures the highest level of scientific integrity and trustworthiness in the characterization of novel molecular entities.
References
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR sample preparation. [Link]
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University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY - Absorptions of Amides. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]
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Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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Blogger. Chemistry: Amide infrared spectra. [Link]
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Brainly.com. Where is an amine located on the IR spectrum?. [Link]
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University of Florida, Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
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Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
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MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]
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ResearchGate. How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
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Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]
-
University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Reference. [Link]
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ResearchGate. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides.... [Link]
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ResearchGate. FT-IR spectra of N-phenylpropanamide. [Link]
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SlidePlayer. INFRARED SPECTROSCOPY (IR). [Link]
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Vancouver Island University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
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Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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University of Calgary. Ch13 - Sample IR spectra. [Link]
-
PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]
-
National Institute of Standards and Technology (NIST). Butanamide, 3-methyl-. [Link]
-
MDPI. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. [Link]
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Guide: Differentiating N-(5-Amino-2-chlorophenyl)-3-methylbutanamide from Structural Isomers
Executive Summary & Strategic Context
In the synthesis of kinase inhibitors and high-value aniline derivatives, N-(5-Amino-2-chlorophenyl)-3-methylbutanamide (hereafter Target A ) represents a critical scaffold. Its structural fidelity is paramount because subtle isomerism—specifically regioisomerism on the phenyl ring or branching isomerism on the alkyl chain—can drastically alter Structure-Activity Relationships (SAR) and metabolic stability.
This guide moves beyond basic characterization.[1][2] It provides a comparative analytical strategy to unequivocally distinguish Target A from its two most pervasive imposters:
-
The Regioisomer: N-(4-Amino-2-chlorophenyl)-3-methylbutanamide (Isomer B ).
-
The Chain Isomer: N-(5-Amino-2-chlorophenyl)pentanamide (Isomer C ).
Our approach prioritizes NMR spectroscopy for structural proof and Reverse-Phase HPLC for quantitative purity, grounded in the electronic principles of substituted anilines.
Structural Analysis & The "Why" Behind the Method
Before injecting a sample, we must understand the electronic battlefield.
-
Target A (5-Amino): The amine (-NH₂) is meta to the amide and para to the chlorine. The amide and chlorine are ortho to each other.
-
Isomer B (4-Amino): The amine is para to the amide. This creates a "push-pull" electronic system (conjugated donor-acceptor) that significantly lowers the pKa of the amide proton and alters the dipole moment compared to Target A.
-
Isomer C (Pentanamide): Identical aromatic core to Target A, but the "tail" is linear (
-pentyl) rather than branched (isovaleryl).
The Analytical Challenge: Mass Spectrometry (MS) alone is often insufficient. Target A and Isomer B share the exact mass and very similar fragmentation patterns. Isomer C is isobaric. Therefore, NMR is the primary validation tool , while HPLC is the routine screening tool.
Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR provides the only self-validating confirmation of regiochemistry. We focus on the aromatic splitting patterns (
Experimental Protocol: High-Resolution H-NMR
-
Solvent: DMSO-
(Preferred over CDCl to sharpen exchangeable amide/amine protons). -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Acquisition: Minimum 16 scans; 400 MHz or higher.
The Diagnostic Logic (The "Smoking Gun")
| Feature | Target A (5-Amino-2-chloro) | Isomer B (4-Amino-2-chloro) | Differentiation Logic |
| Proton H3 | Doublet (d) ( | Singlet (s) or small doublet( | Primary Check: In Target A, H3 has a neighbor (H4). In Isomer B, H3 is isolated between Cl and Amide. |
| Proton H4 | Doublet of Doublets (dd) ( | Doublet (d) ( | Target A shows a complex dd pattern for H4 due to H3 (ortho) and H6 (meta). |
| Proton H6 | Doublet (d) ( | Doublet (d) ( | H6 in Target A only has a meta partner. H6 in Isomer B has an ortho partner. |
| Alkyl Region | Doublet (0.9 ppm, 6H) Isopropyl methyls. | Doublet (0.9 ppm, 6H) Isopropyl methyls. | Distinguishes Isomer C: Isomer C (Pentanamide) shows a Triplet at ~0.9 ppm (3H) and complex multiplets. |
Scientist's Note: The chemical shift of the Amide-NH is also diagnostic. In Isomer B , the para-amino group donates electron density into the ring, shielding the carbonyl slightly but increasing the conjugation, often shifting the NH downfield compared to the meta-amino Target A.
Method 2: HPLC Separation Strategy
While NMR confirms structure, HPLC quantifies impurities. The separation relies on the pKa differences driven by the position of the amine.
Recommended Protocol: Acidic Reverse-Phase (C18)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
Separation Mechanism[3]
-
Acidity is Key: At pH 2.7, the free aniline amine (-NH₂) is protonated (-NH
). -
Elution Order:
-
Isomer B (4-Amino): The amine is para to the amide. Resonance stabilization distributes the positive charge effectively, making it slightly more polar than the meta isomer. Elutes First.
-
Target A (5-Amino): The meta position prevents direct resonance conjugation between the protonated amine and the amide. It is slightly less polar. Elutes Second.
-
Isomer C (Pentanamide): The straight pentyl chain is more hydrophobic (larger surface area) than the branched isovaleryl group. Elutes Last.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathway for validating a batch of Target A.
Caption: Analytical decision tree for differentiating N-(5-Amino-2-chlorophenyl)-3-methylbutanamide from its isomers.
Mass Spectrometry: The Limitation & The Solution
Warning: Standard ESI-MS (
Differentiation Strategy (MS/MS): You must rely on fragmentation intensity ratios , specifically the stability of the aniline core after the loss of the acyl chain.
-
Target A: Loss of isovaleryl group (
) generates the 5-amino-2-chloroaniline radical cation (m/z 142). -
Isomer B: Generates the 4-amino-2-chloroaniline radical cation.
-
Observation: The 4-amino cation is generally more stable due to resonance (quinoid-like structures), often resulting in a higher relative abundance of the m/z 142 fragment compared to the parent ion in Isomer B than in Target A.
Comparison Summary Table
| Parameter | Target A (5-Amino) | Isomer B (4-Amino) | Isomer C (Pentanamide) |
| Molecular Weight | 226.70 | 226.70 | 226.70 |
| Alkyl NMR Signal | |||
| Aromatic H3 Signal | Doublet ( | Singlet (or | Doublet ( |
| HPLC Elution (C18) | Intermediate | Fastest (Most Polar) | Slowest (Most Hydrophobic) |
| Key Synthesis Impurity | From 2-chloro-5-nitroaniline | From 2-chloro-4-nitroaniline | From Valeryl Chloride contamination |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 960632, N-(4-amino-2-chlorophenyl)-3-methylbutanamide. Retrieved from [Link] (Reference for Regioisomer B structure and properties).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
- SDBS. (2024). Spectral Database for Organic Compounds. AIST Japan. (General reference for 2-chloroaniline NMR shift predictions).
Sources
Safety Operating Guide
Proper Disposal Procedures: N-(5-Amino-2-chlorophenyl)-3-methylbutanamide
[1][2]
Executive Safety Summary
N-(5-Amino-2-chlorophenyl)-3-methylbutanamide (Analogous CAS: 5131-60-2 for core structure) is a halogenated aromatic amine.[1][2] Improper disposal poses significant risks of groundwater contamination and formation of toxic combustion byproducts (dioxins/furans) if incinerated at insufficient temperatures.
| Parameter | Critical Data |
| Chemical Class | Halogenated Aromatic Amide / Phenylenediamine Derivative |
| Primary Hazards | Skin Sensitizer, Aquatic Toxin, Suspected Carcinogen |
| Disposal Method | High-Temperature Incineration (1100°C+) with Acid Gas Scrubbing |
| Waste Code (RCRA) | Not explicitly listed (P/U list); classify as D027 (if applicable) or Non-RCRA Regulated Hazardous Waste requiring incineration.[1][2] |
| EU Waste Code | 07 05 13* (Solid wastes containing hazardous substances) |
Waste Characterization & Segregation
Before disposal, waste must be segregated to prevent incompatible reactions (e.g., reaction with nitrosating agents to form nitrosamines).
Segregation Protocol
-
DO NOT MIX with strong acids (exothermic hydrolysis to 4-chloro-1,3-phenylenediamine).[1][2]
-
DO NOT MIX with oxidizing agents (risk of fire/explosion).
-
DO NOT MIX with non-halogenated solvents (increases disposal cost and complicates incineration).
Waste Stream Classification
| Stream ID | Composition | Container Type | Labeling |
| WS-01 | Solid Substance (Pure/Spilled) | HDPE Wide-Mouth Drum | "Toxic Solid - Halogenated Organic" |
| WS-02 | Contaminated PPE/Debris | Double-bagged LDPE in Fiber Drum | "Hazardous Debris - Toxic Contact" |
| WS-03 | Liquid Mother Liquors (Solvents) | HDPE Carboy / Steel Drum | "Flammable/Toxic Liquid - Halogenated" |
Decision Logic for Disposal
The following flowchart outlines the operational logic for handling waste containing N-(5-Amino-2-chlorophenyl)-3-methylbutanamide.
Figure 1: Operational decision tree for segregating and packaging halogenated amine waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Objective: Safely package solid waste for transport to a Treatment, Storage, and Disposal Facility (TSDF).
-
PPE Requirement: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is present.
-
Containment:
-
Place solid waste into a clear, heavy-duty LDPE bag (minimum 4 mil thickness).[1]
-
Twist and tape the bag neck (gooseneck seal).
-
Place the sealed bag into a second LDPE bag and seal again.
-
-
Secondary Containment: Transfer the double-bagged waste into a UN-rated HDPE drum or pail.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains Halogenated Organics: N-(5-Amino-2-chlorophenyl)-3-methylbutanamide."
-
Storage: Store in a cool, dry area away from direct sunlight until pickup.
Protocol B: Liquid Waste (Solutions)
Objective: Prevent environmental release and equipment corrosion.
-
pH Check: Ensure the solution pH is between 5 and 9. If acidic, neutralize carefully to prevent hydrolysis, but only if required by your specific TSDF profile. Generally, keeping it acidic is safer than basic to prevent free amine volatility, but neutral is best for storage.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE. If chlorinated solvents (DCM, Chloroform) are present, use chemically resistant fluorinated HDPE or steel containers.
-
Filling: Fill container to 90% capacity to allow for thermal expansion. Do not overfill.
-
Venting: Use a vented cap if there is any risk of off-gassing, though this compound is generally stable.
Protocol C: Spill Cleanup Procedure
Immediate Action: Evacuate the immediate area if dust is airborne.[3]
Figure 2: Emergency response workflow for solid spills.
-
Dampen: Gently cover the powder spill with wet paper towels or absorbent pads to prevent dust generation. Do not dry sweep.
-
Collect: Scoop the wet material and pads into a wide-mouth waste jar.
-
Decontaminate: Wipe the surface with a soap and water solution. Repeat three times.
-
Test: If available, use a UV light (if the compound is fluorescent) or a colorimetric amine test swab to verify decontamination.
Scientific Rationale & Mechanism
Why Incineration?
Chlorinated aromatic amines like N-(5-Amino-2-chlorophenyl)-3-methylbutanamide are thermally stable and resistant to biodegradation.[1][2]
-
Mechanism: High-temperature incineration (>1100°C) with a residence time of >2 seconds is required to break the Carbon-Chlorine (C-Cl) bond [1].[1][2]
-
Risk of Open Burning: Low-temperature combustion can lead to the dimerization of the phenyl ring, potentially forming chlorinated dibenzodioxins or dibenzofurans , which are orders of magnitude more toxic than the parent compound.
-
Scrubbing: The incineration process produces Hydrogen Chloride (HCl) gas, which must be captured by alkaline scrubbers at the facility to prevent acid rain formation.
Aquatic Toxicity
The "2-chloro-5-amino" substitution pattern suggests high toxicity to aquatic life, similar to 4-chloroaniline [2].[1][2] The chlorine atom increases lipophilicity (logP), facilitating bioaccumulation in fish tissues, while the amine group can undergo metabolic activation to reactive hydroxylamines. Zero discharge to sewer is mandatory.
References
-
United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Wastes: Technical Guidance. EPA Office of Solid Waste. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 4-Chloro-1,3-diaminobenzene (Analogous Structure). PubChem.[4][5] [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets: Waste Management. ECHA.[3] [Link]
Sources
- 1. 102852-77-7_CAS号:102852-77-7_8-methoxy-7,8,9,10-tetrahydro-11H-pyrido[2,3-a]carbazole - 化源网 [chemsrc.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 3-Amino-N-methylbutanamide | C5H12N2O | CID 17797104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-N-methylbutanamide | C5H12N2O | CID 17797104 - PubChem [pubchem.ncbi.nlm.nih.gov]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
